4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde
Description
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde (CAS 1379307-30-8) is a heterocyclic compound featuring a fused pyrazolo[3,4-d]pyrimidine scaffold. Its molecular formula is C₆H₃ClN₄O, with a molecular weight of 182.57 g/mol . The structure includes:
- A chloro substituent at position 2.
- A carbaldehyde group at position 3.
This compound is synthesized via cycloaddition reactions involving intermediates such as 4,6-dichloropyrimidine-5-carbaldehyde and hydrazine monohydrate . It serves as a key intermediate in medicinal chemistry for developing kinase inhibitors and anticancer agents. For example, derivatives of this scaffold have shown potent activity against Src-family kinases (e.g., Fyn) in hematological malignancies, reducing cell viability and inducing apoptosis in Jurkat and SKMM1 cell lines at low micromolar concentrations (IC₅₀ ~1–10 µM) .
Properties
Molecular Formula |
C6H3ClN4O |
|---|---|
Molecular Weight |
182.57 g/mol |
IUPAC Name |
4-chloro-2H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde |
InChI |
InChI=1S/C6H3ClN4O/c7-5-4-3(1-12)10-11-6(4)9-2-8-5/h1-2H,(H,8,9,10,11) |
InChI Key |
POGQFWRXIHZDJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NNC(=C2C(=N1)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with formylated pyrimidines under controlled conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles under suitable conditions, leading to a variety of derivatives.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols using common reagents like potassium permanganate or sodium borohydride.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Anticancer Activity
The pyrazolo[3,4-d]pyrimidine scaffold has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit potent inhibitory activity against various cancer cell lines.
- Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of cyclin-dependent kinases (CDKs) and the epidermal growth factor receptor (EGFR), which are crucial for cell cycle regulation and tumor growth .
- Case Study : A study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives, demonstrating significant cytotoxicity against a panel of cancer cell lines including A375 (melanoma), HT-29 (colon cancer), PC-3 (prostate cancer), and A549 (lung cancer). The most promising compounds showed IC50 values in the nanomolar range, indicating high potency .
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| 1v | A375 | 23.6 | Pan-RAF inhibitor |
| 1u | HT-29 | 51.5 | CDK inhibition |
| 1l | PC-3 | 100 | EGFR inhibition |
Kinase Inhibitors
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine derivatives have shown promise as selective inhibitors of various kinases involved in cancer signaling pathways.
- BRAF Inhibition : Compounds derived from this scaffold have demonstrated strong inhibitory effects against BRAF V600E kinase, a common mutation in melanoma. One derivative exhibited an IC50 value of 23.6 nM against this target, highlighting its potential as a targeted therapy for BRAF-mutant cancers .
Synthetic Applications
The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Derivatization Potential
The aldehyde group allows for various reactions such as condensation with amines to form Schiff bases or with hydrazines to create hydrazones, which can lead to derivatives with enhanced biological activity.
- Synthesis Example : The reaction of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde with different amines has been explored to yield novel compounds with improved pharmacological profiles .
Pharmacological Properties
Some derivatives have been evaluated for their anti-inflammatory and antimicrobial properties, expanding the scope of their applications beyond oncology.
Mechanism of Action
The mechanism of action of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde involves inhibition of specific kinases, such as CDK2. The compound binds to the active site of the kinase, preventing its interaction with substrates and thereby inhibiting cell proliferation . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the kinase active site .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The pyrazolo[3,4-d]pyrimidine core allows diverse functionalization. Key analogs include:
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Similarity Score |
|---|---|---|---|---|
| 4-Chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine | 42754-96-1 | C₆H₃ClF₃N₄ | Cl (C4), CF₃ (C6) | 0.88 |
| 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | 1262408-00-3 | C₅H₂Cl₂N₄ | Cl (C4, C6) | 0.81 |
| 3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine | N/A | C₅H₂Cl₂N₄ | Cl (C3, C4) | 0.81 |
| 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine | 100644-65-3 | C₅H₄ClN₅ | Cl (C4), NH₂ (C6) | 0.78 |
| 4-Chloro-1-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine | 1405704-66-6 | C₁₂H₈Cl₂N₄ | Cl (C4), 3-Cl-benzyl (N1) | 0.70 |
Key Observations :
- Chlorination at C4 is a common feature, enhancing electrophilicity for nucleophilic substitution reactions .
- Trifluoromethyl (CF₃) or amine (NH₂) groups at C6 modulate solubility and target binding .
- Benzyl substituents (e.g., 3-chlorobenzyl) at N1 improve metabolic stability and kinase selectivity .
Anticancer Activity
- 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde Derivatives : Exhibit IC₅₀ values of 1–15 µM in leukemia cell lines (Jurkat, SKMM1) by inhibiting Src-family kinases like Fyn .
- Compound 4 (1-Ethyl-4-hydrazinyl derivative) : Shows IC₅₀ values of 25.5–35.2 µM against hepatoma cell lines (BEL-7402, SMMC-7221), comparable to the positive control 17-AAG .
- PP1 (Pyrazolo-pyrimidine Src Inhibitor) : Blocks RET/PTC3 oncogene-driven tumorigenesis at 80 nM (IC₅₀), demonstrating broad-spectrum kinase inhibition .
Biological Activity
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic applications, and recent research findings.
Chemical Structure and Properties
The compound this compound features a pyrazolo-pyrimidine core which is known for its structural similarity to purines, making it a valuable scaffold in drug design. The chlorine substituent at the 4-position enhances its biological activity by influencing the compound's interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the efficacy of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine derivatives as epidermal growth factor receptor inhibitors (EGFRIs). For instance, derivatives such as compound 12b demonstrated potent anti-proliferative activities against A549 (lung cancer) and HCT-116 (colon cancer) cell lines, with IC50 values of 8.21 µM and 19.56 µM respectively . Moreover, compound 12b exhibited exceptional kinase inhibitory activity against wild-type EGFR (IC50 = 0.016 µM) and mutant EGFR (IC50 = 0.236 µM), indicating its potential as a targeted therapy for resistant cancer forms .
Table 1: In Vitro Anti-Proliferative Activities of Selected Derivatives
| Compound | Cell Line | IC50 (µM) | Target |
|---|---|---|---|
| 12b | A549 | 8.21 | EGFR WT |
| 12b | HCT-116 | 19.56 | EGFR WT |
| 12b | EGFR T790M | 0.236 | Mutant EGFR |
The mechanism by which these compounds exert their anticancer effects includes inducing apoptosis and cell cycle arrest at the S and G2/M phases. Flow cytometric analyses revealed that compound 12b significantly increased the BAX/Bcl-2 ratio by 8.8-fold, suggesting a shift towards pro-apoptotic signaling pathways .
Inhibition of Kinases
The pyrazolo[3,4-d]pyrimidine scaffold has also shown promise in inhibiting various kinases implicated in cancer progression. For example, derivatives have been reported to inhibit BRAF V600E kinase with IC50 values as low as 23.6 nM while exhibiting selectivity for cancer cells over normal cells . This specificity is crucial for reducing off-target effects and enhancing therapeutic efficacy.
Table 2: Kinase Inhibition Potency of Selected Compounds
| Compound | Kinase Target | IC50 (nM) |
|---|---|---|
| 1v | BRAF V600E | 23.6 |
| 1v | Wild-type BRAF | 51.5 |
| 1v | C-RAF | 8.5 |
Anti-inflammatory Effects
In addition to anticancer properties, some derivatives of this compound have been evaluated for anti-inflammatory activity. Studies indicated that certain pyrazolo[3,4-d]pyrimidine derivatives exhibited significant inhibition of COX-1 and COX-2 enzymes, which are critical mediators in inflammatory processes .
Antiviral Activity
Emerging research has identified antiviral properties associated with pyrazolo[3,4-d]pyrimidine derivatives against viruses such as Zika virus and other flaviviruses. Structure-activity relationship studies demonstrated that modifications at specific positions on the scaffold could enhance antiviral efficacy while maintaining low cytotoxicity .
Case Studies
Several case studies have illustrated the potential applications of these compounds in clinical settings:
- EGFR Inhibition in Lung Cancer : A study involving compound 12b showed promising results in inhibiting tumor growth in A549 xenograft models, supporting its potential as a therapeutic agent for lung cancer patients resistant to conventional therapies.
- BRAF Inhibition : The development of derivative 1v highlighted its effectiveness in preclinical models targeting BRAF V600E mutations commonly found in melanoma patients.
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde?
- Methodological Answer : The compound is typically synthesized via bromination of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine using N-bromosuccinimide (NBS), followed by nucleophilic aromatic substitution with sodium methoxide to introduce the aldehyde group . Microwave-assisted reactions with PdCl₂(PPh₃)₂ catalysts in DMF are also employed for coupling pyridyl or arylacetylene groups, followed by purification via column chromatography .
Q. How is the structural characterization of this compound validated in academic research?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure. X-ray crystallography is critical for resolving stereochemical ambiguities, as demonstrated in studies of analogous pyrazole-carbaldehyde derivatives . For example, crystal structures reveal planar configurations of the pyrazolo-pyrimidine core .
Q. Which functional groups in this compound are most reactive?
- Methodological Answer : The aldehyde group (-CHO) at position 3 is highly electrophilic, enabling nucleophilic additions (e.g., with amines or hydrazines). The 4-chloro substituent participates in SNAr reactions, while the pyrazole nitrogen can undergo alkylation or coordination with metal catalysts .
Advanced Research Questions
Q. How can researchers address low yields in glycosylation steps during nucleoside analog synthesis?
- Methodological Answer : Low yields (e.g., 8% in anion glycosylation with Hoffer’s chlorosugar) may arise from steric hindrance or competing side reactions. Optimizing reaction conditions (e.g., temperature, solvent polarity) or using phase-transfer catalysts can improve efficiency. Alternative glycosyl donors (e.g., trichloroacetimidates) may also enhance reactivity .
Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?
- Methodological Answer : Discrepancies in NMR chemical shifts or IR absorption bands often stem from solvent effects or dynamic processes. Hybrid DFT calculations (e.g., B3LYP/6-31G*) incorporating solvent models can reconcile theory and experiment. Cross-validation with XRD data is essential for unambiguous assignments .
Q. How can regioselective modifications of the pyrazolo-pyrimidine scaffold be achieved?
- Methodological Answer : Regioselectivity is controlled by directing groups (e.g., chloro at position 4) and catalyst choice. For instance, Pd-mediated cross-coupling favors C-6 substitution, while electrophilic aromatic substitution targets C-3. Microwave irradiation accelerates reactions and reduces side products .
Q. What mechanistic insights guide reductive dehalogenation of 4-chloro derivatives?
- Methodological Answer : Hydrogenation over Pd/C in buffered methanol selectively removes chloro groups via a radical intermediate. Monitoring reaction progress with LC-MS and adjusting H₂ pressure prevents over-reduction. Competing pathways (e.g., dehalogenation vs. ring hydrogenation) are mitigated by solvent choice .
Q. How should researchers handle hazardous byproducts during synthesis?
- Methodological Answer : Chlorinated intermediates and aldehyde byproducts require strict containment. Use fume hoods for volatile compounds (e.g., HCl gas). Quenching reactions with aqueous NaHCO₃ neutralizes acidic residues. Waste disposal must follow protocols for halogenated organics, as outlined in safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
